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Compound of Interest

Compound Name: L 858051

Cat. No.: B1674195 Get Quote

Technical Support Center: L-858,051
Disclaimer: There is currently no publicly available in vivo toxicity or adverse effect data

specifically for L-858,051. This technical support guide has been developed using data from its

structural and functional analog, Forskolin. L-858,051 is a water-soluble analog of Forskolin

and shares its primary mechanism of action as an activator of adenylate cyclase. Researchers

should exercise caution and consider the information presented here as a preliminary guide.

Independent validation of the toxicity profile of L-858,051 is highly recommended.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-858,051?

L-858,051 is an analog of Forskolin and, like Forskolin, it functions as a direct activator of the

enzyme adenylate cyclase. This activation leads to an increase in the intracellular

concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

Q2: Are there any known in vivo toxicity data for L-858,051?

As of the latest literature review, no specific in vivo toxicity studies for L-858,051 have been

published. The toxicological data provided in this guide is based on studies conducted with

Forskolin.

Q3: What are the potential adverse effects observed with Forskolin in animal studies?
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Based on studies with Forskolin, potential adverse effects are generally minimal, especially at

lower doses. However, some studies have noted that high doses may be associated with

reduced blood pressure, tachycardia (increased heart rate), and potential for increased

bleeding due to inhibition of platelet adhesion.[1] It is important to note that some studies have

found no significant toxic effects even at high doses.[2][3]

Q4: Has genotoxicity been observed with Forskolin?

One study using a comet assay in Drosophila melanogaster larvae indicated that Forskolin did

not show a genotoxic effect at lower concentrations. However, at higher concentrations (1 and

2 mg/mL), a moderate increase in DNA damage was observed.[4] Further research is needed

to make a definitive conclusion about its genotoxic potential.[4]

Q5: Is there a No Observed Adverse Effect Level (NOAEL) established for Forskolin?

Yes, in a 180-day study in rats, the NOAEL for a 10% Forskolin extract was determined to be

above 1,000 mg/kg of body weight per day.[2] Another study also concluded a NOAEL of up to

2000 mg/kg for a Coleus forskohlii extract.[3]
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Issue Encountered Potential Cause Troubleshooting Steps

Unexpected decrease in blood

pressure in animal subjects.

L-858,051, similar to Forskolin,

can have vasodilatory effects

due to increased cAMP levels,

leading to hypotension.

- Monitor blood pressure

closely during the experiment.-

Consider starting with a lower

dose and titrating upwards.-

Ensure adequate hydration of

the animals.

Observation of increased

bleeding or hemorrhage.

Forskolin has been reported to

have inhibitory effects on

platelet aggregation.[1]

- Be cautious when performing

invasive procedures on treated

animals.- Monitor for any signs

of bleeding or bruising.-

Consider co-administration

with pro-coagulant agents if

this is a significant concern,

though this may interfere with

the primary experimental

goals.

Variable or inconsistent results

in cAMP assays.

L-858,051 is a direct activator

of adenylate cyclase, but its

potency can be influenced by

the specific isoform of the

enzyme present in the tissue

and the overall cellular context.

- Ensure consistent

experimental conditions,

including cell density,

incubation times, and reagent

concentrations.- Verify the

expression of adenylate

cyclase isoforms in your

experimental model.- Include a

positive control, such as a

known direct adenylate

cyclase activator like Forskolin,

to validate your assay.

Signs of hepatotoxicity (e.g.,

elevated liver enzymes).

While studies have shown that

purified Forskolin does not

appear to be hepatotoxic,

extracts of Coleus forskohlii

containing other compounds

- Use highly purified L-858,051

to avoid confounding effects

from impurities.- Monitor liver

function markers (e.g., ALT,

AST) in your in vivo studies.-

Perform histopathological
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have been associated with

liver toxicity in mice.[5]

analysis of liver tissue at the

end of the study.

Quantitative Toxicity Data (Based on Forskolin
Studies)
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Parameter Species Dosage Duration Findings Reference

Acute Oral

Toxicity
Rat

2,000 mg/kg

(10%

Forskolin

extract)

14 days

No signs of

toxicity or

mortality.

[2][3]

Sub-acute

Oral Toxicity
Rat

100, 300, and

1,000

mg/kg/day

28 days

No significant

changes in

hematology

or serum

biochemistry.

[2]

Sub-chronic

Oral Toxicity
Rat

500 and

1,000

mg/kg/day

(10%

Forskolin)

180 days

No mortality,

no major

changes in

hematology

or serum

biochemistry,

no organ

damage.

[2]

No Observed

Adverse

Effect Level

(NOAEL)

Rat
> 1,000

mg/kg/day
180 days

The NOAEL

was

determined to

be above

1,000 mg/kg

body weight

per day.

[2]

Genotoxicity

(Comet

Assay)

Drosophila

melanogaster

larvae

1 and 2

mg/mL (in

food)

-

Moderate

increase in

DNA

damage.

[4]

Experimental Protocols
General Protocol for an In Vivo Toxicity Study (Rodent Model) - Adapted from Forskolin Studies
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Animal Model: Select a suitable rodent model (e.g., Wistar or Sprague-Dawley rats).

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the

start of the study.

Grouping: Divide animals into control and treatment groups (a minimum of 5 males and 5

females per group is recommended).

Dose Preparation: Prepare the desired concentrations of L-858,051 in a suitable vehicle

(e.g., saline, DMSO, or as specified by the manufacturer).

Administration: Administer L-858,051 via the desired route (e.g., oral gavage, intraperitoneal

injection). The control group should receive the vehicle only.

Observation:

Acute Toxicity: Observe animals for clinical signs of toxicity and mortality at regular

intervals for the first 24 hours and then daily for 14 days.

Sub-acute/Chronic Toxicity: Administer the compound daily for the specified duration (e.g.,

28 or 90 days). Conduct daily clinical observations and weekly body weight

measurements.

Clinical Pathology: At the end of the study, collect blood samples for hematology and serum

biochemistry analysis.

Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and

preserve major organs for histopathological examination.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Signaling pathway of L-858,051.
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Caption: General workflow for an in vivo toxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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